N-Boc-1-fluoro-2-propylamine

Description

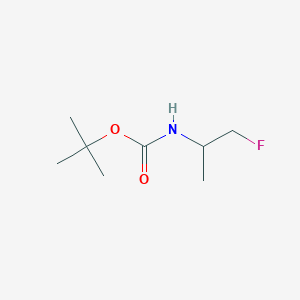

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-fluoropropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Boc Protected Fluoroamines As Advanced Synthetic Intermediates

The incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties. In the context of bioactive compounds, particularly those containing amine groups, introducing a fluorine atom beta to the nitrogen can lead to a substantial decrease in the amine's basicity (pKa). nih.gov This modification can enhance metabolic stability, improve pharmacokinetic profiles, and reduce off-target activity, such as interactions with cardiac ion channels, without necessarily diminishing the desired biological activity. nih.gov

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group frequently used in organic synthesis to temporarily mask the reactivity of amines. fishersci.co.ukwikipedia.org Its stability under a wide range of basic and nucleophilic conditions makes it orthogonal to many other protecting groups, allowing for selective chemical transformations elsewhere in the molecule. organic-chemistry.org The combination of a β-fluoroamine motif with a Boc-protecting group, as seen in N-Boc-1-fluoro-2-propylamine, yields an advanced synthetic intermediate. These intermediates are stable, handleable building blocks poised for elaboration into more complex and high-value molecules, including pharmaceutical candidates and agrochemicals. nih.gov

The general procedure for Boc protection involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) or sodium hydroxide. fishersci.co.uknih.gov

Table 1: General Methods for Boc Protection of Amines

| Reagent | Base (Example) | Solvent (Example) | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0°C to Room Temp wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Room Temperature wikipedia.org |

This table provides an interactive overview of common conditions for the N-Boc protection reaction.

The resulting N-Boc protected amine is significantly less nucleophilic and basic than the parent amine, allowing for subsequent chemical modifications at other sites of the molecule. The Boc group can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the amine at a later synthetic stage. fishersci.co.uk

Chemical Reactivity and Transformational Chemistry of N Boc 1 Fluoro 2 Propylamine

Reactions Involving the N-Boc Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. nih.govmcours.net

Boc-Deprotection Methodologies for Regenerating the Free Amine.nih.govacsgcipr.org

The removal of the Boc group, or deprotection, is a fundamental transformation to liberate the free amine for subsequent reactions. This is most commonly achieved under acidic conditions. fishersci.co.uk

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukyoutube.com The generally accepted mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. researchgate.net

The tert-butyl cation generated during this process can potentially alkylate nucleophilic sites within the substrate, leading to unwanted byproducts. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture.

A variety of acidic reagents can be employed for this transformation, including:

Trifluoroacetic acid (TFA) in dichloromethane (DCM). reddit.com

Hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane. nih.gov

Aqueous phosphoric acid. organic-chemistry.org

Lewis acids such as SnCl₄, TiCl₄, and AlCl₃. semanticscholar.org

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | reddit.com |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room temperature | nih.gov |

| Phosphoric acid (aqueous) | Tetrahydrofuran (THF) | Mild conditions | organic-chemistry.org |

| Tin (IV) chloride (SnCl₄) | Varies | Varies | semanticscholar.org |

In a move towards greener chemistry, several alternative methods for Boc deprotection have been developed that avoid the use of harsh acids and chlorinated solvents.

Thermal Deprotection: Heating N-Boc protected amines in certain solvents can effect deprotection without the need for an acid catalyst. nih.gov Studies have shown that solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) are effective for the thermolytic cleavage of the Boc group, with the reaction being significantly accelerated by microwave irradiation. researchgate.net Continuous flow reactors have also been employed for thermal deprotection, offering advantages in terms of efficiency and scalability. nih.gov

Water-Mediated Deprotection: Water can be used as a green and readily available medium for the deprotection of N-Boc amines at elevated temperatures. mcours.netresearchgate.net This method is often performed under catalyst-free conditions, simply by heating the substrate in water at or near its reflux temperature. mcours.netresearchgate.net The reaction is believed to proceed through water acting as a dual acid/base catalyst. semanticscholar.org The use of subcritical water under pressure has also been reported to be effective for both aliphatic and aromatic N-Boc amines. semanticscholar.org

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites (e.g., H-BEA), in a continuous flow reactor provides an efficient and sustainable method for N-Boc deprotection. rsc.orgrsc.org This approach allows for easy separation of the catalyst from the product stream and can be operated at higher temperatures than batch processes using low-boiling solvents like THF. rsc.org

Table 2: Environmentally Conscious Boc-Deprotection Methods

| Method | Conditions | Advantages | Reference |

| Thermal (Microwave) | TFE or HFIP, microwave irradiation | Rapid, avoids strong acids | researchgate.net |

| Thermal (Continuous Flow) | Various solvents, high temperature | Scalable, efficient | nih.gov |

| Water-Mediated | Refluxing water, catalyst-free | Green, inexpensive | mcours.netresearchgate.net |

| Solid Acid Catalyst | H-BEA zeolite, THF, continuous flow | Catalyst recyclability, high throughput | rsc.org |

N-Alkylation and N-Acylation Reactions of the Boc-Protected Amine

While the N-H proton of a Boc-protected amine is significantly less acidic and nucleophilic than that of a free amine, it can still undergo certain reactions.

N-Alkylation: The direct N-alkylation of N-Boc-amines is generally challenging due to the steric hindrance and electron-withdrawing nature of the Boc group. However, under specific conditions, such as using a strong base to deprotonate the nitrogen followed by reaction with an alkylating agent, N-alkylation can be achieved. nih.gov For instance, the use of an electrogenerated acetonitrile (B52724) anion has been shown to be effective for the alkylation of N-Boc-4-aminopyridine. nih.gov Tandem reductive amination followed by N-Boc protection is another strategy to obtain N-alkylated, N-Boc protected secondary amines. nih.gov

N-Acylation: The N-acylation of N-Boc-amines is also possible, though it often requires conversion to a more reactive intermediate. A one-pot procedure has been developed for the amidation of N-Boc-protected amines by generating an isocyanate intermediate in situ, which then reacts with a Grignard reagent to form the corresponding amide. rsc.org

α-Functionalization of Boc-Protected Amines (e.g., Lithiation-Trapping).mcours.net

A powerful strategy for the functionalization of amines is the deprotonation of the α-carbon followed by reaction with an electrophile. nih.gov The Boc group is particularly well-suited for directing this type of reactivity.

The α-protons of N-Boc protected cyclic amines, such as pyrrolidine (B122466) and piperidine (B6355638), can be removed by a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, most notably (-)-sparteine (B7772259) or a surrogate. nih.govacs.org This generates a configurationally stable α-lithio species. Subsequent trapping of this intermediate with an electrophile allows for the enantioselective synthesis of α-substituted amines. nih.govacs.orgnih.gov This methodology has been successfully applied to a range of electrophiles and has proven to be a valuable tool in asymmetric synthesis. nih.govacs.org The mechanism of trapping can be dependent on the electrophile used. nih.gov

Stereochemical Control in α-Functionalization

The functionalization of the carbon atom alpha (α) to the nitrogen in the N-Boc-1-fluoro-2-propylamine backbone is a key transformation. Achieving stereochemical control in these reactions is critical for the synthesis of chiral molecules. The bulky tert-butoxycarbonyl (Boc) protecting group plays a significant role in directing the stereochemical outcome of α-functionalization reactions.

The diastereoselective fluorination of N-Boc protected oxazolidine (B1195125) derivatives serves as another relevant example of achieving stereochemical control. mdpi.com These methods often rely on substrate control, where the inherent stereochemistry of the starting material, guided by the protecting group, directs the approach of the reagent.

Table 1: Examples of Stereocontrolled α-Functionalization Strategies

| Reaction Type | Chiral Influence | Key Feature | Typical Outcome | Reference |

|---|---|---|---|---|

| Mannich Reaction | Chiral Organocatalyst | Asymmetric addition to N-Boc imines | High enantio- and diastereoselectivity | mdpi.com |

| Detrifluoroacetylative Mannich Reaction | Chiral N-sulfinyl-imine | C-C bond cleavage and formation | High diastereoselectivity | nih.gov |

Reactions at the Fluoro-Substituted Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes the fluorine atom a poor leaving group. nih.gov However, under specific conditions, this bond can be activated to undergo substitution or participate in catalytic processes.

Direct nucleophilic displacement of a fluorine atom from an aliphatic chain like in this compound is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. nih.gov Traditional nucleophilic substitution reactions (SN1 and S_N_2) require harsh conditions or specific activation of the substrate.

Advancements have been made using specific fluorinating agents in reverse, or by activating the substrate. For example, amine/HF reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) have been developed for nucleophilic fluorination of alkyl halides, a process that can be conceptually reversed. nih.govrsc.org The success of such reactions often depends on the substrate's ability to stabilize a carbocation intermediate (S_N_1 pathway) or the accessibility of the carbon center for backside attack (S_N_2 pathway). For a primary fluoride like in this compound, an S_N_2 pathway would be expected, which is kinetically slow for the C-F bond. The reaction of 1-fluoro-2:4-dinitrobenzene with primary aromatic amines demonstrates that nucleophilic displacement of fluorine is possible when the carbon is activated by strong electron-withdrawing groups. rsc.orgcolab.ws In the case of this compound, such activation is absent, making direct displacement difficult without specialized reagents or catalytic activation.

Table 2: Factors Influencing Nucleophilic Displacement of Fluorine

| Factor | Influence on Reactivity | Rationale | Reference |

|---|---|---|---|

| C-F Bond Strength | Decreases reactivity | High bond dissociation energy makes it a poor leaving group. | nih.gov |

| Substrate Structure | Variable | Tertiary or resonance-stabilized systems may favor S_N_1 pathways. | |

| Fluorinating/Displacing Reagent | Increases reactivity | Reagents like Et3N·3HF can act as both a fluoride source and an activator. | nih.govbeilstein-journals.org |

Given the inertness of the C-F bond, catalytic methods for its activation are a significant area of research. nih.govnih.gov Transition-metal-mediated heterolysis of C(sp³)-F bonds is less common than for C(sp²)-F bonds but represents a promising strategy. nih.gov Main-group Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to catalyze the activation of inert C(sp³)-F bonds in aliphatic fluorides. nih.gov This catalysis often proceeds through the formation of a carbocationic intermediate facilitated by the Lewis acid, which can then be trapped by nucleophiles.

Palladium-catalyzed C-H fluorination using nucleophilic fluoride sources like AgF has been demonstrated, suggesting the feasibility of metal-catalyzed reactions involving fluoride. nih.gov While this is a C-H activation, the reverse reaction, C-F activation, is mechanistically related. N-Heterocyclic carbenes (NHCs) have also been shown to react with fluoroarenes via nucleophilic substitution of the C-F bond, indicating their potential for activating C-F bonds in certain contexts. nih.gov For this compound, a catalytic cycle could potentially involve oxidative addition of the C-F bond to a low-valent metal center, followed by further transformation.

Transformations of the Propylamine (B44156) Carbon Skeleton

Beyond reactions at the nitrogen and fluorine centers, the propyl chain itself can be modified through various organic transformations.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another through methods like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk The this compound skeleton can be modified using standard synthetic protocols. For example, if other functional groups were present on the propyl chain, they could be interconverted.

Chain elongation could be envisioned by first converting the fluorinated methyl group into a more reactive functional group. This is synthetically challenging due to the stability of the C-F bond. A more plausible approach would involve starting from a different precursor to build the desired elongated and functionalized skeleton before introducing the fluorine and amine moieties. However, once a suitable handle is installed, reactions like the Wurtz reaction or Grignard reactions could be used to form new carbon-carbon bonds, although these are general reactions and their specific application to this fluorinated substrate would require empirical testing. fiveable.me The reduction of nitriles or amides represents a standard method for elongating a carbon chain while introducing an amine, a strategy that could be conceptually applied in a retrosynthetic analysis of a more complex target derived from this compound. imperial.ac.ukncert.nic.inyoutube.com

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry. ekb.ege-bookshelf.de The Boc-protected amine can act as an internal nucleophile in cyclization reactions.

For example, if a suitable electrophilic center is introduced elsewhere in the molecule, intramolecular cyclization can occur. One strategy involves the intramolecular ring-opening of an epoxide with a tethered N-Boc group, which leads to the formation of oxazolidinone or oxazinanone rings. rsc.org While the substrate is different, the principle could be applied to a derivative of this compound. Another approach is carboxylative cyclization, where a substrate reacts with carbon dioxide in the presence of a base like DBU to form heterocyclic structures. beilstein-journals.org The synthesis of fluorinated heterocycles can also be achieved via cycloaddition reactions where the fluorinated component acts as a dipolarophile or dienophile. nih.gov The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule, potentially facilitating these cyclization pathways. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym | Molecular Formula |

|---|---|---|

| This compound | C₈H₁₆FNO₂ | |

| Triethylamine trihydrofluoride | Et₃N·3HF | C₆H₁₈F₃N |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | |

| Silver(I) fluoride | AgF | AgF |

| N-Heterocyclic Carbene | NHC | Variable |

| 1,8-Diazabicycloundec-7-ene | DBU | C₉H₁₆N₂ |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ |

| 1-Fluoro-2:4-dinitrobenzene | C₆H₃FN₂O₄ | |

| 2-Fluoro-1,3-diketone | Variable | |

| N-sulfinyl-imine | Variable | |

| Oxazolidinone | Variable |

Applications of N Boc 1 Fluoro 2 Propylamine As a Key Synthetic Building Block

Role in the Construction of Complex Amines and Diamines

N-Boc-1-fluoro-2-propylamine serves as an excellent starting material for the synthesis of more elaborate amine and diamine structures. The compound possesses two key reactive sites: the Boc-protected amine, which can be deprotected to reveal a nucleophilic primary amine, and the carbon-fluorine bond, where the fluorine can function as a leaving group in nucleophilic substitution reactions.

This duality allows for several synthetic strategies:

Nucleophilic Substitution: The fluorine atom can be displaced by a variety of nucleophiles, including other amines, to form new carbon-nitrogen bonds. For instance, reacting this compound with a primary or secondary amine can yield a complex, unsymmetrical 1,2-diamine after deprotection. This method is a straightforward way to build vicinal diamine motifs, which are important scaffolds in many biologically active molecules. acs.org

N-Alkylation: Following the removal of the Boc group, the resulting 1-fluoro-2-propylamine can act as a nucleophile. Its primary amine can be alkylated with various electrophiles to extend the carbon chain or introduce new functional groups, leading to the formation of complex secondary or tertiary amines that retain the fluorine atom.

The selective mono-protection of diamines is a critical step in the synthesis of many pharmacologically important compounds and materials. bioorg.orgresearchgate.net Building blocks like this compound offer a route to specifically protected diamines where one nitrogen atom is part of the initial framework and the second is introduced through a controlled reaction.

| Starting Material | Reactant | Reaction Type | Resulting Structure Core |

|---|---|---|---|

| This compound | Ammonia (NH3) | Nucleophilic Substitution (F displacement) | N-Boc-propane-1,2-diamine |

| This compound | Aniline | Nucleophilic Substitution (F displacement) | N-Boc-N'-phenyl-propane-1,2-diamine |

| 1-Fluoro-2-propylamine (deprotected) | Benzyl bromide | N-Alkylation | N-Benzyl-1-fluoro-2-propylamine |

Utility in the Synthesis of N-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of over 75% of FDA-approved drugs. nottingham.ac.uk Their ability to form hydrogen bonds and interact with biological targets makes them privileged structures in drug design. nottingham.ac.ukresearchgate.net Fluorinated building blocks are particularly sought after for creating novel heterocyclic scaffolds with modulated properties like metabolic stability and bioavailability. nottingham.ac.ukekb.eg

The pyrrolidine (B122466) ring is a fundamental motif in numerous natural products and pharmaceuticals, including many amino acids like proline. mdpi.com this compound can be envisioned as a precursor for substituted pyrrolidines through intramolecular cyclization strategies. organic-chemistry.org A conceptual pathway involves the deprotection of the amine, followed by N-alkylation with a reagent containing a four-carbon chain equipped with a suitable leaving group. The subsequent intramolecular nucleophilic attack by the nitrogen atom would close the ring to form the pyrrolidine skeleton. Alternatively, a multi-step process involving chain extension from the C1 position followed by cyclization onto the C2 nitrogen offers another route to these important heterocycles.

Piperidine (B6355638) Scaffolds: The piperidine ring is another crucial N-heterocycle in drug development. youtube.comyoutube.com The synthesis of substituted piperidines can be achieved through various methods, including the cyclization of acyclic precursors. Starting from this compound, a synthetic route could involve a reaction sequence that extends the carbon backbone to a six-atom chain, which can then undergo intramolecular cyclization. For example, the deprotected amine could be reacted with an electrophile like glutaraldehyde (B144438) or a derivative, followed by reductive amination to form the six-membered ring.

Azetidine (B1206935) Scaffolds: Azetidines are strained four-membered rings that have gained significant interest as bioisosteres for larger rings. nih.gov Their synthesis is challenging, but they offer unique three-dimensional structures for drug discovery. nih.gov While direct intramolecular cyclization of this compound to an azetidine is difficult due to the substitution pattern, it can serve as a starting point. A plausible strategy involves the deprotection of the amine, followed by reaction with a two-carbon unit bearing two electrophilic sites, or a haloacetyl group, to set the stage for a subsequent intramolecular ring-forming reaction to create the azetidine scaffold. The synthesis of N-Boc-2-azetines has been demonstrated from different precursors, highlighting the utility of the Boc group in the synthesis of these strained heterocycles. nih.gov

The bifunctional nature of this compound makes it a versatile component for constructing more complex cyclic and polycyclic systems. rsc.org Its ability to act as both a nucleophile (after deprotection) and an electrophile precursor (at the C-F bond) allows for its incorporation into cascade reactions or multi-step syntheses. For example, it could be used to build precursors for cycloaddition reactions or intramolecular cyclizations involving arynes or epoxides to generate diverse heterocyclic frameworks. researchgate.netrsc.org The synthesis of fluorinated indolizidines, for example, has been accomplished using related N-Boc protected cyclic amines, demonstrating the utility of such building blocks in accessing complex polycyclic alkaloids. nih.gov

Precursor for the Synthesis of Fluorinated Amine Conjugates

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. acs.org Fluorinated amines are important building blocks in medicinal chemistry as the fluorine atom can lower the basicity of the amine, which may improve the bioavailability of a drug molecule. nih.gov this compound is an ideal precursor for creating "fluorinated amine conjugates," where the fluoro-propylamine moiety is attached to a larger molecule or scaffold to impart desirable properties.

The conjugation can be achieved through two main approaches:

Amine-based conjugation: After removing the Boc protecting group, the primary amine becomes available for forming amide, sulfonamide, or urea (B33335) linkages with other molecules, such as carboxylic acids, sulfonyl chlorides, or isocyanates.

Fluorine displacement: The C-F bond can be targeted by a nucleophilic group on another molecule (e.g., a phenol (B47542) or thiol) to form a stable ether or thioether linkage, tethering the aminopropyl moiety to a larger scaffold.

This approach allows for the strategic introduction of a fluorinated, chiral amine fragment into a wide range of molecular architectures, from small molecules to polymers or biomolecules.

Use in Peptide and Peptidomimetic Synthesis (as a non-canonical amino acid precursor)

One of the most powerful applications of this compound is as a precursor for the synthesis of a non-canonical amino acid (ncAA) for use in peptide and peptidomimetic chemistry. nih.gov The incorporation of ncAAs is a key strategy for creating peptides with enhanced therapeutic properties. bioorg.org

This compound is a chiral β-fluoroamine. Through a synthetic transformation such as the oxidation of its C1-methyl group to a carboxylic acid, it can be converted into N-Boc-3-fluoro-2-aminobutanoic acid, a fluorinated β-amino acid. The Boc group is a standard protecting group used in solid-phase peptide synthesis (SPPS), making the resulting fluorinated amino acid directly suitable for incorporation into peptide chains. nih.gov

The introduction of fluorinated amino acids into peptides can have profound effects: nih.govprinceton.edu

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the peptide's half-life in vivo. bioorg.orgfluorochem.co.uk

Modulation of Conformation: Fluorine's high electronegativity can influence the local electronic environment and induce specific secondary structures, such as β-turns or helices, which can lead to improved binding to biological targets.

Increased Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, within a protein's binding pocket, thereby enhancing the affinity and selectivity of the peptide. nih.gov

Improved Lipophilicity: Strategic fluorination can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.

Furthermore, peptides constructed from β-amino acids are known as β-peptides. They form unique helical structures and are highly resistant to proteolytic degradation, making them excellent peptidomimetics. fluorochem.co.uk The use of a fluorinated β-amino acid derived from this compound would combine the benefits of fluorination with the inherent stability of a β-peptide backbone, creating a powerful tool for designing novel therapeutic peptides and peptidomimetics. rsc.orgresearchgate.net

| Property Modified | Research Finding | Potential Advantage |

|---|---|---|

| Metabolic Stability | Peptides with fluorinated amino acids show increased resistance to enzymatic degradation by proteases. bioorg.orgfluorochem.co.uk | Longer in vivo half-life, reduced dosing frequency. |

| Conformational Control | Fluorine atoms can promote the formation of stable secondary structures like helices and β-sheets. nih.gov | Pre-organization for enhanced receptor binding. |

| Binding Affinity | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. nih.gov | Increased potency and selectivity of the peptide drug. |

| Cell Permeability | Fluorination can tune the lipophilicity of a peptide, which may enhance its ability to cross biological membranes. researchgate.net | Improved oral bioavailability or cellular uptake. |

Stereochemical Aspects and Chiral Synthesis Research

Enantioselective Synthesis of N-Boc-1-fluoro-2-propylamine

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For fluorinated amines like this compound, several strategies have been developed, primarily revolving around the use of chiral auxiliaries, organocatalysis, and biocatalysis.

One of the most effective methods involves the use of N-tert-butylsulfinyl imines as chiral auxiliaries. nih.govtandfonline.com This strategy involves either the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or the asymmetric addition of fluorinated reagents to non-fluorinated sulfinyl imines. tandfonline.com The sulfinyl group directs the approach of the reagent, leading to high diastereoselectivity, and can be easily removed under acidic conditions after the desired stereocenter is set. tandfonline.com

Biocatalytic methods offer a green and highly selective alternative. Reductive aminase (RedAm) enzymes from fungal species can catalyze the asymmetric reductive amination of α-fluoro ketones. For instance, an α-fluoroacetophenone derivative could be reacted with an amine donor in the presence of a RedAm and a cofactor like NADPH to yield a chiral β-fluoroamine with high conversion and enantiomeric excess (ee).

Organocatalysis, using small chiral organic molecules as catalysts, has also been applied to the asymmetric fluorination of carbonyl compounds. acs.org Chiral primary amines can catalyze the α-fluorination of aldehydes and ketones, with the enantioselectivity often controlled by the choice of both the catalyst and the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). acs.org

Table 1: Overview of Enantioselective Synthesis Strategies for Chiral Fluoroamines

| Synthesis Strategy | Key Reagents/Catalysts | Typical Selectivity | Reference |

| Chiral Auxiliary | N-tert-butylsulfinyl imines, Organometallic reagents | High diastereoselectivity (up to 96:4 dr) | tandfonline.com |

| Biocatalysis | Reductive Aminases (RedAms), NADPH | High enantioselectivity (85-99% ee) | |

| Organocatalysis | Chiral Primary Amines, NFSI, Selectfluor | Good to high enantioselectivity (up to 90% ee) | acs.org |

| Metal Catalysis | Palladium complexes, Ti(TADDOLato) catalysts, NFSI | High enantioselectivity (85-99% ee) | acs.org |

Diastereoselective Control in Reactions Involving the Compound

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. Control is typically achieved through substrate-based or reagent-based strategies.

In the context of syntheses related to this compound, substrate-controlled diastereoselectivity is often accomplished using chiral auxiliaries attached to the substrate. wikipedia.org For example, chiral oxazolidinones have been successfully used to direct the fluorination of carbonyl compounds. wikipedia.org Similarly, the inherent chirality in a starting material can influence the stereochemical outcome of subsequent reactions. The synthesis of chiral fluorinated sulfinamides has been achieved via the diastereoselective addition of Grignard and organolithium reagents to N-(tert-butylsulfinyl)-β-fluoroenimines, yielding chiral allylamines with excellent diastereomeric ratios. tandfonline.com

Catalyst-controlled diastereoselectivity provides an alternative where the chiral catalyst, rather than the substrate, dictates the stereochemical outcome. numberanalytics.com This is particularly valuable for creating multiple stereocenters with a specific relationship. For example, chiral aryl iodide catalysts have been used for the diastereoselective fluorination of allylic amines, enabling the synthesis of products with contiguous stereocenters, such as 1,3-difluoro-2-amines, in high enantio- and diastereoselectivity. nih.gov

Table 2: Examples of Diastereoselective Reactions in Fluorinated Amine Synthesis

| Reaction Type | Chiral Influence | Key Reagents | Stereochemical Outcome | Reference |

| Addition to Imines | Chiral Auxiliary | (R)- or (S)-N-tert-butylsulfinyl imine, Grignard reagents | High diastereomeric ratios (up to 96:4) | tandfonline.com |

| Fluorination of Enolates | Chiral Auxiliary | Chiral oxazolidinone, Electrophilic F+ source | High diastereoselectivity | wikipedia.org |

| Fluoroamination of Alkenes | Chiral Catalyst | Chiral aryl iodide catalyst, HF-pyridine | High diastereo- and enantioselectivity | nih.gov |

| Mannich-type Reaction | Chiral Auxiliary | N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine | High diastereoselectivity | bioorganica.com.ua |

Conformational Analysis of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological function. In derivatives of this compound, the conformation is heavily influenced by the stereoelectronic effects of the fluorine atom and the steric bulk of the N-Boc (tert-butoxycarbonyl) protecting group.

Furthermore, the introduction of fluorine-bearing stereocenters into peptide-like structures has been shown to induce powerful and predictable conformational effects. nih.gov The analysis of these conformations often relies on NMR spectroscopy, particularly on "through-space" spin-spin couplings between fluorine and nearby protons (¹H-¹⁹F) or carbon atoms (¹³C-¹⁹F). nih.gov These couplings are observed when the atoms are constrained to be close in space, providing definitive evidence of the molecule's preferred conformation in solution. nih.gov

Table 3: Factors Influencing Conformation of this compound Derivatives

| Influencing Factor | Description | Predicted Outcome | Reference |

| Dipole Minimization | The polarized C-F bond orients itself to oppose the dipole of the N-Boc carbonyl group. | Preference for an anti-periplanar arrangement of the F and C=O groups. | nih.gov |

| Steric Hindrance | The bulky tert-butyl group of the Boc protecting group repels the fluorine atom. | Reinforces the anti-periplanar conformation to maximize distance. | nih.gov |

| Gauche Effect | Potential stabilizing interaction between the nitrogen lone pair and the σ* orbital of the C-F bond. | May favor specific rotamers around the C-N bond, influencing the overall shape. |

Chiral Resolution Techniques for Enantiopure Intermediates

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers. This is often performed on an intermediate in the synthesis of the final target compound.

A prominent method for resolving racemic β-fluoroamines is kinetic resolution using enzymes. Amine transaminases (ATAs) can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. While effective, a major limitation of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%.

More traditional methods of chiral resolution can also be applied. One common approach is the formation of diastereomeric salts. The racemic amine intermediate can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the addition of a base liberates the enantiomerically pure amine.

Finally, preparative chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separation. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for the collection of enantiopure fractions.

Table 4: Comparison of Chiral Resolution Techniques for Fluoroamine Intermediates

| Technique | Principle | Advantages | Disadvantages | Reference |

| Kinetic Resolution | Enzymatic (e.g., ATAs) selective reaction of one enantiomer. | High selectivity, mild conditions. | Maximum 50% theoretical yield. | |

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. | Scalable, well-established technique. | Requires a suitable resolving agent; can be labor-intensive. | |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High purity achievable, applicable to a wide range of compounds. | Can be expensive, may have limited loading capacity for large scales. |

Mechanistic and Theoretical Studies on N Boc 1 Fluoro 2 Propylamine Transformations

Computational Chemistry and DFT Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction mechanisms of fluorinated organic compounds. For transformations involving molecules structurally similar to N-Boc-1-fluoro-2-propylamine, DFT calculations have been instrumental in mapping out potential energy surfaces, identifying transition states, and characterizing intermediates.

Transition State Analysis and Energy Profiles

Theoretical studies on the fluorination of organic molecules often employ DFT to analyze transition states and determine reaction energy profiles. For instance, in the electrophilic fluorination of aromatic compounds using reagents like Selectfluor, calculations have shown that a Single Electron Transfer (SET) mechanism is often preferred over a direct SN2 pathway. rsc.org The analysis of the minimum energy path (MEP) in such reactions suggests an active role of the entire fluorinating agent complex, not just the fluorine atom, in the transition state. rsc.org

For a molecule like this compound, DFT could be used to model the transition states of various reactions, such as deprotection or further functionalization. For example, in the acid-catalyzed deprotection of N-Boc amines, computational modeling has supported a mechanism involving a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. nih.gov The energy barrier for such a process would be a key determinant of the reaction kinetics.

Table 1: Hypothetical Energy Barriers for Key Reaction Steps of this compound (Illustrative)

| Reaction Step | Method | Calculated Energy Barrier (kcal/mol) |

| N-Boc Deprotection (Acid-catalyzed) | DFT (B3LYP/6-31G*) | 15-25 |

| C-F Bond Activation | DFT (M06-2X/def2-TZVP) | > 50 |

| C-H Amination (Rh-catalyzed) | DFT (B3LYP-D3/SDD) | 20-30 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.

Investigation of Intermediates and Reaction Pathways

DFT calculations are crucial for investigating the structure and stability of transient intermediates that are often difficult to detect experimentally. In the context of fluorinated amines, reactive intermediates such as iminium ions or radical cations can play a pivotal role. For example, in the deconstructive fluorination of cyclic amines, a proposed pathway involves the formation of an iminium ion intermediate, which is then trapped to form a hemiaminal that undergoes ring-opening. nih.gov

Similarly, in rhodium-catalyzed C-H amination reactions, DFT studies have been essential in elucidating the nature of the key rhodium-nitrenoid intermediates and evaluating the feasibility of different catalytic cycles. acs.orgyoutube.com The calculations help in understanding how the catalyst, substrate, and oxidant interact to form the final product, providing insights into the factors that control selectivity. For this compound, such studies could predict the most likely sites for C-H activation and the corresponding reaction pathways.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. While specific kinetic data for reactions of this compound is scarce, studies on related compounds offer valuable parallels.

For the deprotection of N-Boc amines, kinetic investigations have revealed that the reaction mechanism can be complex. For instance, the acid-catalyzed cleavage of the Boc group does not always follow simple first-order kinetics. In some cases, a second-order dependence on the acid concentration has been observed, suggesting a more intricate mechanism involving multiple acid molecules in the rate-determining step.

Table 2: Representative Kinetic Data for N-Boc Deprotection Reactions

| Substrate | Conditions | Rate Law | Reference |

| General N-Boc Amine | HCl, organic solvent | Rate = k[Substrate][HCl]² | General observation |

| N-Boc-L-tryptophan | Oxalyl chloride, MeOH | Fast, complete in 3h | uky.edu |

Note: This table presents generalized findings and a specific example to illustrate kinetic behavior in the absence of data for this compound.

Mechanistic Insights into Selectivity (Regio-, Chemo-, Stereo-)

The presence of both a fluorine atom and a bulky N-Boc protecting group in this compound is expected to exert significant control over the selectivity of its reactions.

Regioselectivity: In reactions involving C-H activation, the fluorine atom and the Boc-protected amine group can act as directing groups. For instance, in metal-catalyzed C-H functionalization, the nitrogen of the Boc group can coordinate to the metal center, directing functionalization to a specific C-H bond. Conversely, the electron-withdrawing nature of the fluorine atom can deactivate adjacent C-H bonds towards electrophilic attack. Achieving regioselectivity in fluorination reactions is a significant challenge, often controlled by substrate, reagent, or catalyst properties. numberanalytics.com

Chemoselectivity: The different functional groups in this compound (the Boc-protected amine, the C-F bond, and various C-H bonds) will exhibit different reactivities. For example, the Boc group is labile under acidic conditions, while the C-F bond is generally strong and requires specific conditions for activation. This difference in reactivity can be exploited to achieve chemoselective transformations.

Stereoselectivity: The synthesis of enantiomerically pure this compound would likely involve an asymmetric catalytic method. For instance, the asymmetric reduction of a corresponding imine or the asymmetric fluorination of a suitable precursor could be employed. The stereochemical outcome of reactions at the chiral centers would be influenced by the steric bulk of the Boc group and the stereoelectronic effects of the fluorine atom. In reactions of similar fluorinated compounds, the stereoselectivity is often rationalized by considering steric hindrance and stabilizing electronic interactions in the transition state. nih.gov

Role of Solvent and Catalysis in Reaction Mechanisms

The choice of solvent and catalyst is paramount in controlling the reaction pathways and selectivity of transformations involving this compound.

Solvent Effects: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on the reactivity and selectivity of various reactions, including C-H functionalization. researchgate.net Their ability to form strong hydrogen bonds can stabilize charged intermediates and transition states, potentially altering the reaction mechanism. For reactions of this compound, the use of such solvents could lead to unique reactivity patterns.

Catalysis: A wide range of catalysts can be envisioned for the transformation of this compound.

Acid/Base Catalysis: As discussed, acid catalysis is commonly used for the deprotection of the Boc group. The choice of acid and its concentration can influence the reaction rate and mechanism.

Transition Metal Catalysis: Transition metals, particularly rhodium and palladium, are widely used for C-H activation and amination reactions. acs.orgyoutube.comnih.govacs.org The ligand environment around the metal center is crucial for controlling the activity and selectivity of the catalyst. For instance, in rhodium-catalyzed ring-opening reactions of N-Boc-azabenzonorbornadienes with amines, the nature of the chiral ligand has a significant impact on the enantioselectivity. nih.gov

Organocatalysis: Chiral organocatalysts can be employed for the asymmetric synthesis of fluorinated amines. For example, chiral Brønsted acids or bases can catalyze enantioselective additions to imines or fluorinations of enamides. nih.gov

Advanced Spectroscopic and Analytical Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Boc-1-fluoro-2-propylamine, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming its synthesis and for more advanced mechanistic and conformational studies.

Mechanistic Elucidation: NMR can be used to track the progress of the reaction that forms this compound, for instance, by monitoring the disappearance of starting material signals and the appearance of product signals. In situ NMR techniques allow for the observation of reactive intermediates, which can be critical for understanding a reaction's mechanism. By taking spectra at various time points, kinetic data can be acquired to determine reaction rates and orders.

Conformational Analysis: The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the electronegative fluorine atom significantly influences the conformational preferences of the molecule. The magnitudes of coupling constants, particularly ³J(H,H) and ³J(H,F), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Variable temperature (VT) NMR studies can reveal information about the energy barriers between different rotational isomers (rotamers). Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing definitive evidence for specific conformations. The ¹⁹F nucleus is particularly sensitive to its local environment, making ¹⁹F NMR a powerful tool for detecting subtle conformational changes. nih.govcopernicus.org

The expected NMR data provides a unique fingerprint for the molecule.

¹H NMR: The spectrum would show distinct signals for the protons of the methyl (CH₃) group, the methine (CH) proton, the methylene (B1212753) (CH₂F) protons, the amine (NH) proton, and the tert-butyl protons of the Boc group. docbrown.infodocbrown.info The CH and CH₂F protons would be split by each other and, significantly, by the fluorine atom, resulting in complex multiplets (e.g., a doublet of quartets for the CH proton).

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. The presence of fluorine causes characteristic splitting of the signals for the carbons to which it is attached (¹J(C,F)) and those two or three bonds away (²J(C,F), ³J(C,F)). blogspot.comnih.gov The carbonyl carbon of the Boc group typically appears around 155-156 ppm, while the quaternary carbon of the Boc group appears near 80 ppm. researchgate.netrsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single primary resonance, as there is only one fluorine atom in the molecule. This resonance would be split into a triplet by the two adjacent protons of the CH₂F group. nih.govbeilstein-journals.org The chemical shift of this signal is highly indicative of the electronic environment of the fluorine atom.

Table 1: Expected NMR Spectroscopic Data for this compound This table presents expected chemical shifts (δ) in ppm and coupling patterns based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Nucleus | Assignment | Expected δ (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | C(O)OC(CH₃)₃ | ~1.45 | singlet (s) | - |

| ¹H | CH₃-CH | ~1.20 | doublet (d) | ³J(H,H) |

| ¹H | CH₃-CH | ~3.8 - 4.1 | multiplet (m) | ³J(H,H), ³J(H,F) |

| ¹H | CH₂F | ~4.3 - 4.6 | doublet of triplets (dt) | ²J(H,F), ³J(H,H) |

| ¹H | NH | ~5.0 - 5.5 | broad singlet (br s) or doublet | ³J(H,H) if coupling is resolved |

| ¹³C | C(O)OC(CH₃)₃ | ~79 - 81 | singlet (s) | - |

| ¹³C | C(O)OC(CH₃)₃ | ~28 | singlet (s) | - |

| ¹³C | C(O)O | ~155 | singlet (s) | - |

| ¹³C | CH₃-CH | ~16 - 18 | doublet (d) | ³J(C,F) |

| ¹³C | CH₃-CH | ~48 - 52 | doublet (d) | ²J(C,F) |

| ¹³C | CH₂F | ~85 - 89 | doublet (d) | ¹J(C,F) |

| ¹⁹F | CH₂F | ~ -220 to -230 | triplet (t) | ²J(F,H) |

Use of Infrared (IR) Spectroscopy for Reaction Monitoring (e.g., ReactIR™)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of synthesizing this compound, IR spectroscopy is particularly useful for real-time reaction monitoring, often using probe-based systems like ReactIR™.

This technique works by inserting a probe directly into the reaction mixture, which continuously records the IR spectrum. This allows chemists to track the consumption of reactants and the formation of products by observing changes in the intensity of their characteristic vibrational bands. For example, in a reaction to attach the Boc group to 1-fluoro-2-propylamine, one could monitor the disappearance of the primary amine N-H stretches (typically two bands around 3300-3400 cm⁻¹) and the appearance of the carbamate (B1207046) N-H stretch (a single band around 3350 cm⁻¹) and the strong carbamate C=O stretch (around 1680-1700 cm⁻¹). This provides immediate feedback on reaction initiation, progression, and completion without the need for sampling and offline analysis.

The key IR absorptions for this compound would serve as its spectral signature.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Carbamate) | Stretching | ~3350 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Carbamate) | Stretching | 1680 - 1700 | Strong |

| N-H | Bending | ~1510 - 1530 | Medium |

| C-O (Carbamate) | Stretching | ~1250 and ~1160 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

Mass Spectrometry (MS) in Reaction Pathway Identification and Structural Confirmation

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. This is a definitive method for structural confirmation.

Tandem mass spectrometry (MS/MS) is instrumental in identifying reaction pathways and confirming the connectivity of the molecule. The parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation of N-Boc protected amines is well-characterized. doaj.orgxml-journal.netacdlabs.com Common fragmentation pathways include:

Loss of isobutylene: A characteristic fragmentation involves the loss of C₄H₈ (56 Da) from the Boc group, leading to a prominent ion peak at [M+H-56]⁺.

Loss of the entire Boc group: Cleavage of the N-C bond can result in the loss of the C₅H₉O₂ radical (101 Da), giving an ion corresponding to the protonated 1-fluoro-2-propylamine.

Loss of tert-butyl cation: The formation of a stable tert-butyl cation at m/z 57 is a hallmark of Boc-protected compounds. acdlabs.com

By analyzing these fragments, the presence and location of the Boc group can be unequivocally confirmed.

Table 3: Expected Mass Spectrometry Fragments for this compound Molecular Weight of C₈H₁₆FNO₂ = 177.22 g/mol

| m/z (for positive ion mode) | Proposed Fragment Identity | Formula of Lost Neutral/Radical |

|---|---|---|

| 178.1234 | [M+H]⁺ (Protonated Molecule) | - |

| 122.0972 | [M+H - C₄H₈]⁺ | Isobutylene |

| 102.1183 | [M+H - C₄H₈ - CO]⁺ or [M+H - C₅H₈O]⁺ | Isobutylene + Carbon Monoxide |

| 76.0866 | [M+H - C₅H₈O₂]⁺ (Protonated 1-fluoro-2-propylamine) | Boc group as C₅H₈O₂ |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) | C₄H₇FNO₂ radical |

X-ray Crystallography for Absolute Configuration and Structural Insight

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would be the ultimate tool for confirming the absolute configuration of a specific enantiomer of this compound.

To perform this analysis, a single, high-quality crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise position of every atom can be determined. mdpi.com

For this compound, an X-ray crystal structure would provide:

Absolute Stereochemistry: For a chirally pure sample, the analysis can definitively determine the (R) or (S) configuration at the stereocenter (C2).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, including the C-F, C-N, and bonds within the carbamate group.

Conformation in the Solid State: It would reveal the preferred conformation of the molecule in the crystal lattice, showing the torsional angles and the orientation of the Boc group relative to the rest of the molecule.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and dipole-dipole interactions, which can be influenced by the C-F bond. man.ac.uk

Although obtaining a crystal suitable for X-ray diffraction can be challenging, the detailed structural insight it provides is unparalleled by any other technique. researchgate.net

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is steering research towards more environmentally benign methods for synthesizing fluorinated compounds. Traditional fluorination methods often rely on hazardous reagents and high-boiling point solvents that are difficult to remove and recycle. rsc.org Future research aims to replace these with safer, more sustainable alternatives.

Key areas of development include:

Safer Fluorinating Agents: A significant push is underway to replace hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) with greener alternatives. nih.gov Research into the valorization of SF6 (sulfur hexafluoride), a potent greenhouse gas, to develop new, stable deoxyfluorination reagents is a promising avenue. nih.govacs.org

Benign Solvents and Conditions: The use of water as a solvent for organic reactions is a cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. semanticscholar.orgresearchgate.net Researchers are exploring water-mediated, catalyst-free conditions for key steps such as the introduction and removal of the Boc protecting group. semanticscholar.orgccsenet.orgresearchgate.net For instance, protocols for the deprotection of N-Boc amines have been successfully developed using water at reflux temperatures, eliminating the need for additional, often harsh, reagents. ccsenet.org Similarly, the N-Boc protection of amines is being achieved under solvent-free conditions using recyclable, green catalysts like malic acid. eurekaselect.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by grinding, offers a significant advantage by minimizing or eliminating the need for solvents. mdpi.com This technique is being explored for the synthesis of fluorinated imines, key precursors to amines, demonstrating high efficiency and reduced environmental impact. rsc.orgmdpi.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Routes | Emerging Greener Routes |

|---|---|---|

| Fluorinating Agent | Often hazardous (e.g., DAST, HF-pyridine) beilstein-journals.org | Safer alternatives (e.g., Selectfluor, reagents from SF6) nih.govmdpi.com |

| Solvents | High-boiling, toxic organic solvents (e.g., DMF, DMSO) rsc.org | Water, supercritical CO2, or solvent-free (mechanochemistry) semanticscholar.orgeurekaselect.commdpi.com |

| Catalyst | Stoichiometric and/or toxic catalysts | Recyclable, biodegradable catalysts (e.g., malic acid) eurekaselect.com |

| Energy Consumption | Often requires high temperatures and energy input dovepress.com | Lower energy processes, ambient temperatures eurekaselect.com |

| Waste Generation | Significant by-product and solvent waste | Reduced waste, improved atom economy dovepress.com |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The synthesis of a specific stereoisomer of a chiral molecule like N-Boc-1-fluoro-2-propylamine requires highly selective catalysts. Future research is intensely focused on discovering and optimizing catalytic systems that can control both regioselectivity and enantioselectivity in C-F bond-forming reactions.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of fluorinated imines stands out as a highly efficient and atom-economical method for producing chiral fluorinated amines. acs.org Recent breakthroughs include the use of manganese-based catalysts with chiral ligands, which have achieved excellent yields and high enantioselectivities (up to 98% ee) under mild conditions. acs.org The development of such catalysts is crucial for the large-scale, enantiopure synthesis of compounds like this compound.

Transition Metal Catalysis: Beyond manganese, other transition metals are at the forefront of catalytic innovation. Chiral nickel(II) complexes, for example, have proven to be powerful tools in the asymmetric synthesis of various fluorinated amino acids on a gram scale. beilstein-journals.orgchemrxiv.org Research is also active in developing copper-catalyzed couplings of fluoroalkylamines with arylboronic acids and palladium-catalyzed C-H activation to directly introduce fluorine into molecules. rsc.orgidw-online.de

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and air sensitivity. Chiral organocatalysts, such as those derived from cinchona alkaloids, are used for the enantioselective fluorination of various substrates. nih.gov These catalysts operate by forming transient chiral intermediates that guide the stereochemical outcome of the fluorination step. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is emerging as a transformative technology for the synthesis of fluorinated compounds. nih.gov This approach offers significant advantages in safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or unstable intermediates. nih.govrsc.org

Enhanced Safety and Control: Fluorination reactions can be highly exothermic, and many fluorinating agents are hazardous. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov This technology enables the safe use of challenging reagents like fluorine gas. tib.eu

Scalability and Automation: Scaling up reactions from the lab bench to industrial production is often a major challenge. Flow chemistry simplifies this process, as production can be increased by running the system for longer or by using parallel reactors. acs.org The integration of flow systems with automated platforms allows for rapid optimization of reaction conditions and the creation of compound libraries for drug discovery. nih.gov A fully automated Curtius rearrangement in continuous flow has been demonstrated, showcasing the potential for complex, multi-step syntheses. nih.gov

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules, guiding synthetic efforts before they are undertaken in the lab. nih.govmdpi.com

Predicting Reactivity and Mechanisms: DFT calculations can model the electronic structure of this compound and its synthetic intermediates. mdpi.com This allows researchers to predict sites of reactivity, estimate the energy barriers of different reaction pathways, and understand the mechanism of catalytic cycles. mdpi.commdpi.com For example, DFT has been used to study the reaction between fluorinated graphene and ethylenediamine, identifying the most likely reaction channel and providing insights that can be used to optimize experimental conditions. mdpi.com

Property Prediction: Key molecular properties such as stability, bond energies, and spectroscopic characteristics can be accurately calculated. nih.gov Furthermore, global reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps, can predict a molecule's kinetic stability and reactivity. nih.govresearchgate.net This predictive power accelerates the design of new building blocks with desired electronic and physical properties.

Rational Catalyst Design: Computational modeling aids in the rational design of new catalysts. By simulating the interaction between a catalyst, substrate, and reagents, chemists can understand the origins of selectivity and design more effective chiral ligands or catalytic systems for transformations like the asymmetric synthesis of fluorinated amines. mdpi.com

Expanding the Scope of Fluorinated Amine Building Blocks

While this compound is a valuable synthon, the demand for greater structural diversity in drug discovery and materials science necessitates the expansion of the entire class of fluorinated amine building blocks. nih.govenamine.net Future research will focus on developing synthetic methods to access a wider array of these compounds.

Novel Fluorinated Scaffolds: Research is moving beyond simple fluorinated alkyl chains to create more complex and diverse molecular architectures. This includes the synthesis of fluorinated cyclic systems, such as tetrafluorocyclohexylamines, which introduce unique facial polarity to the ring system. nih.gov

Diversification Strategies: The development of robust synthetic routes allows for the creation of libraries of related compounds. nih.gov Methods like halofluorination, where a halogen and fluorine are added across a double bond, produce versatile intermediates that can be further functionalized in various ways. beilstein-journals.orgnih.gov This strategy allows for the rapid generation of diverse fluorinated molecules from common precursors.

Synthetic Biology: An exciting frontier is the use of engineered biological systems to produce fluorinated compounds. nih.gov By engineering the biosynthetic machinery of microorganisms, it may become possible to incorporate fluorinated building blocks into natural product scaffolds, opening up a vast new area of chemical space. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-Boc-1-fluoro-2-propylamine?

- Methodological Answer : The synthesis typically involves sequential protection, fluorination, and purification.

Amine Protection : Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/NaHCO₃) at 0–25°C to protect the primary amine .

Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions (e.g., CH₂Cl₂, −78°C to RT) to replace hydroxyl or other leaving groups with fluorine. Monitor reaction progress via TLC or ¹⁹F NMR .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation. Validate purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity, Boc group presence (tert-butyl signals at ~1.4 ppm), and fluorine-induced deshielding effects .

- ¹⁹F NMR : Detect fluorine incorporation (δ −200 to −100 ppm range for aliphatic fluorides) .

- Mass Spectrometry (ESI/HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address low yields during the fluorination step of this compound synthesis?

- Methodological Answer :

- Optimize Reaction Parameters : Test fluorinating agents (e.g., XtalFluor-E vs. DAST) for selectivity and reduced side reactions. For DAST, ensure strict temperature control (−78°C to prevent decomposition) .

- Catalyst Screening : Explore Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency .

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., elimination byproducts) and adjust stoichiometry or solvent polarity (e.g., switch to DMF for polar intermediates) .

Q. What strategies ensure Boc group stability during storage and downstream reactions?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or acidic/basic conditions .

- Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v, RT, 1–2 hr) for Boc removal. Monitor deprotection via ¹H NMR loss of tert-butyl signals .

Q. How does the fluorine atom influence the compound’s reactivity in cross-coupling or bioconjugation reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity alters electron density, affecting nucleophilic/electrophilic behavior. For example, in Suzuki-Miyaura couplings, fluorine may reduce boronic acid reactivity, requiring Pd catalysts with stronger oxidative addition (e.g., Pd(OAc)₂ with SPhos ligand) .

- Steric Considerations : The 2-propylamine’s fluorinated carbon may hinder steric access in enzyme-binding assays, necessitating molecular docking simulations (e.g., AutoDock Vina) to predict interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported fluorination efficiencies for similar Boc-protected amines?

- Methodological Answer :

- Comparative Studies : Replicate literature protocols (e.g., DAST vs. Deoxo-Fluor) under controlled conditions. Use standardized substrates (e.g., N-Boc-2-propanol) to isolate fluorination variables .

- Error Source Identification : Assess impurities (e.g., residual moisture, solvent quality) via Karl Fischer titration or ICP-MS for metal contaminants .

- Statistical Validation : Apply ANOVA to compare yields across ≥3 independent trials. Report confidence intervals (p < 0.05) to highlight reproducibility .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent, catalyst) .

- Data Interpretation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for validation .

- Ethical Handling : Follow MedChemExpress guidelines for PPE (gloves, goggles) and waste disposal due to fluorinated compounds’ potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.